molecular formula C14H10Cl4O4 B12697681 (Tetrachloro-1,3-phenylene)bismethylene diacrylate CAS No. 36904-99-1

(Tetrachloro-1,3-phenylene)bismethylene diacrylate

Cat. No.: B12697681
CAS No.: 36904-99-1
M. Wt: 384.0 g/mol
InChI Key: ZHRMOJZUBUMONY-UHFFFAOYSA-N
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Description

(Tetrachloro-1,3-phenylene)bismethylene diacrylate is a chemical compound with the molecular formula C14H10Cl4O4. It is known for its unique structural properties, which include four chlorine atoms and two acrylate groups attached to a phenylene ring. This compound is utilized in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrachloro-1,3-phenylene)bismethylene diacrylate typically involves the reaction of tetrachlorophthalic anhydride with methylene diacrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems ensures efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(Tetrachloro-1,3-phenylene)bismethylene diacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

(Tetrachloro-1,3-phenylene)bismethylene diacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and as a cross-linking agent in biomaterials.

    Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (Tetrachloro-1,3-phenylene)bismethylene diacrylate involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The acrylate groups in the compound can participate in polymerization reactions, forming cross-linked networks. The chlorine atoms can be substituted with other functional groups, enabling the compound to be tailored for specific applications.

Comparison with Similar Compounds

Similar Compounds

    (2,4,5,6-Tetrachlorobenzene-1,3-dimethanol diacrylate): Similar in structure but with different reactivity due to the presence of hydroxyl groups.

    (2-Nitro-1,3-phenylene)bismethylene diacrylate: Contains nitro groups instead of chlorine, leading to different chemical properties and applications.

Uniqueness

(Tetrachloro-1,3-phenylene)bismethylene diacrylate is unique due to its combination of chlorine atoms and acrylate groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from polymer synthesis to biomedical research.

Properties

CAS No.

36904-99-1

Molecular Formula

C14H10Cl4O4

Molecular Weight

384.0 g/mol

IUPAC Name

[2,3,4,6-tetrachloro-5-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate

InChI

InChI=1S/C14H10Cl4O4/c1-3-9(19)21-5-7-11(15)8(6-22-10(20)4-2)13(17)14(18)12(7)16/h3-4H,1-2,5-6H2

InChI Key

ZHRMOJZUBUMONY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C=C)Cl

Origin of Product

United States

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